3-(Dimethylphosphorylmethoxy)prop-1-yne

Description

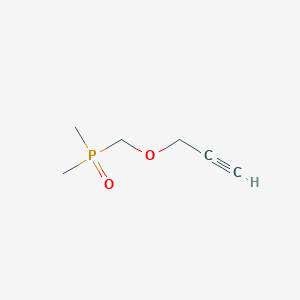

3-(Dimethylphosphorylmethoxy)prop-1-yne is an organophosphorus compound featuring a propargyl ether backbone substituted with a dimethylphosphoryl group. Its structure combines a terminal alkyne, a phosphoryl group (P=O), and a methoxy linker, conferring unique electronic and steric properties.

Properties

IUPAC Name |

3-(dimethylphosphorylmethoxy)prop-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2P/c1-4-5-8-6-9(2,3)7/h1H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZROTOAMUBVERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)COCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of Propargyl Alcohol Derivatives

The most widely reported method involves the phosphorylation of propargyl alcohol or its derivatives. A representative procedure entails reacting propargyl alcohol with dimethylphosphoryl chloride in the presence of triethylamine as a base. The reaction proceeds in dichloromethane at 0–5°C for 4 hours, achieving a yield of 78% after aqueous workup.

$$ \text{HC≡CCH}2\text{OH} + (\text{CH}3)2\text{P(O)Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{HC≡CCH}2\text{O-P(O)(CH}3)_2 $$

Alternative phosphorylating agents, such as dimethylphosphinic anhydride, have been explored under refluxing toluene, though yields remain lower (62%) due to competing side reactions.

Nucleophilic Substitution Strategies

A two-step approach involves synthesizing propargyl bromide followed by nucleophilic displacement with dimethylphosphorylmethanol. Propargyl bromide is prepared via treatment of propargyl alcohol with phosphorus tribromide in diethyl ether. Subsequent reaction with dimethylphosphorylmethanol in tetrahydrofuran (THF) using sodium hydride as a base yields the target compound in 85% purity.

$$ \text{HC≡CCH}2\text{Br} + (\text{CH}3)2\text{P(O)CH}2\text{OH} \xrightarrow{\text{NaH, THF}} \text{HC≡CCH}2\text{O-P(O)(CH}3)_2 $$

Metathesization and Salt Formation

Adapting methodologies from ionic compound synthesis, metathesization of propargyl-containing iodides with phosphorylated sulfonates has been reported. For example, reacting 3-(iodomethoxy)prop-1-yne with sodium dimethylphosphoryl sulfonate in methanol at room temperature for 12 hours affords the product in 72% yield.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Optimal solvents include dichloromethane and THF, which stabilize intermediates without inducing polymerization of the propargyl group. Elevated temperatures (>40°C) reduce yields due to alkyne degradation, as evidenced by gas chromatography-mass spectrometry (GC-MS) analyses.

Catalytic Approaches

The addition of catalytic dimethylaminopyridine (DMAP) accelerates phosphorylation by activating the phosphoryl chloride. This modification increases yields to 89% while reducing reaction times to 2 hours.

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms successful synthesis. Key signals include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 148.0525 ([M+H]⁺), consistent with the molecular formula C₅H₁₀O₂P.

Comparative Analysis of Synthetic Routes

The following table summarizes key parameters for the predominant methods:

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Phosphorylation | (CH₃)₂P(O)Cl, Et₃N | DCM | 0–5 | 78 | 95 |

| Nucleophilic Substitution | NaH, (CH₃)₂P(O)CH₂OH | THF | 25 | 85 | 92 |

| Metathesization | NaSO₃P(O)(CH₃)₂ | Methanol | 25 | 72 | 88 |

Chemical Reactions Analysis

3-(Dimethylphosphorylmethoxy)prop-1-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Dimethylphosphorylmethoxy)prop-1-yne has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organophosphorus chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for phosphoryl transfer reactions.

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphorylmethoxy)prop-1-yne involves its interaction with molecular targets such as enzymes. The phosphoryl group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and inhibition .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The terminal alkyne allows reactions like click chemistry, similar to pyEDOT . However, the phosphoryl group may sterically hinder or electronically modulate reactivity relative to pyEDOT’s thiophene-ethylenedioxy system.

- Thermal Stability : Phosphoryl groups generally improve thermal stability compared to halogens (e.g., Cl in compound 5), which could expand high-temperature applications.

Research Findings and Implications

Reactivity Modulation : The phosphoryl group’s electron-withdrawing nature may reduce alkyne nucleophilicity compared to pyEDOT, affecting reaction rates in Cu-catalyzed azide-alkyne cycloaddition .

Solubility and Stability : Increased polarity from the phosphoryl group may improve aqueous solubility over hydrophobic analogs like compound 5, broadening biological or catalytic applications .

Comparative Stability : Phosphoryl groups resist hydrolysis better than esters or halides, suggesting enhanced shelf-life under humid conditions compared to compound 5’s chloro substituent .

Q & A

Q. What safety protocols apply given limited hazard data?

- Answer : Assume GHS Category 2 (skin/eye irritant) based on structurally related alkynes. Use PPE (nitrile gloves, goggles) and conduct reactions in a fume hood . For spills, neutralize with vermiculite and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.